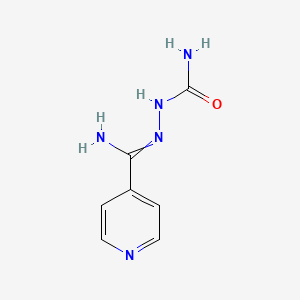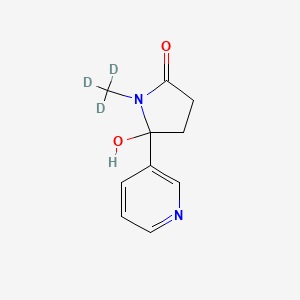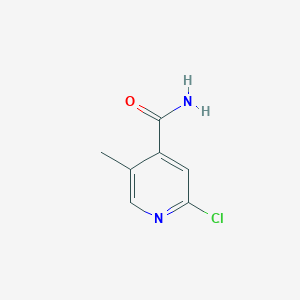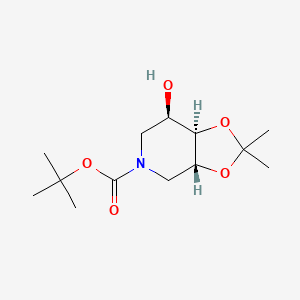
6-Hydroxyindoramin-d5 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxyindoramin-d5 (hydrochloride) is an isotope-labeled analogue of 6-Hydroxyindoramin, which is an impurity of Indoramin. Indoramin is known for its α1-adrenergic blocking properties, making it useful in the treatment of hypertension and other cardiovascular conditions . The deuterium-labeled version, 6-Hydroxyindoramin-d5 (hydrochloride), is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Indoramin.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyindoramin-d5 (hydrochloride) involves the incorporation of deuterium atoms into the molecular structure of 6-Hydroxyindoramin. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions within the molecule .
Industrial Production Methods
Industrial production of 6-Hydroxyindoramin-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxyindoramin-d5 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
6-Hydroxyindoramin-d5 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Indoramin and its metabolites.
Biology: Employed in studies involving the metabolic pathways and biological effects of Indoramin.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Indoramin.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Wirkmechanismus
The mechanism of action of 6-Hydroxyindoramin-d5 (hydrochloride) is similar to that of Indoramin. It acts as an α1-adrenergic receptor antagonist, blocking the action of norepinephrine on these receptors. This leads to vasodilation and a subsequent decrease in blood pressure. The deuterium labeling does not significantly alter the pharmacological activity but allows for more precise tracking in metabolic studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxyindoramin: The non-deuterated version, used for similar purposes but without the benefits of isotope labeling.
Indoramin: The parent compound, primarily used for its therapeutic effects in treating hypertension.
6-Hydroxyindoramin-d3: Another deuterated analogue with fewer deuterium atoms, used in specific research applications
Uniqueness
This makes it particularly valuable in pharmacokinetic and pharmacodynamic research .
Eigenschaften
Molekularformel |
C22H26ClN3O2 |
|---|---|
Molekulargewicht |
404.9 g/mol |
IUPAC-Name |
2,3,4,5,6-pentadeuterio-N-[1-[2-(6-hydroxy-1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide;hydrochloride |
InChI |
InChI=1S/C22H25N3O2.ClH/c26-19-6-7-20-17(15-23-21(20)14-19)8-11-25-12-9-18(10-13-25)24-22(27)16-4-2-1-3-5-16;/h1-7,14-15,18,23,26H,8-13H2,(H,24,27);1H/i1D,2D,3D,4D,5D; |
InChI-Schlüssel |
IAEUXSQJVFNSQV-GWVWGMRQSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)NC2CCN(CC2)CCC3=CNC4=C3C=CC(=C4)O)[2H])[2H].Cl |
Kanonische SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2)CCC3=CNC4=C3C=CC(=C4)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


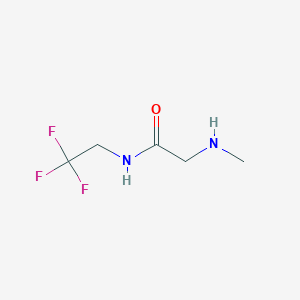
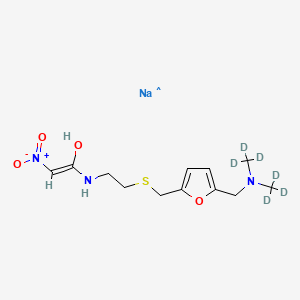
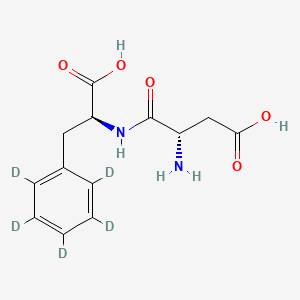
![Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12431829.png)
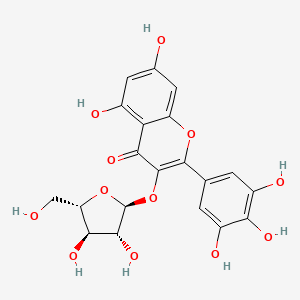


![N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamoyl bromide](/img/structure/B12431851.png)
